N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
CAS No.: 850903-37-6
Cat. No.: VC4811301
Molecular Formula: C19H20N4O4S2
Molecular Weight: 432.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850903-37-6 |
|---|---|
| Molecular Formula | C19H20N4O4S2 |
| Molecular Weight | 432.51 |
| IUPAC Name | N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C19H20N4O4S2/c1-12(24)23-9-8-15-16(10-20)19(28-17(15)11-23)21-18(25)13-4-6-14(7-5-13)29(26,27)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25) |
| Standard InChI Key | CUOLFAOOOSXPMO-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is defined by its fused heterocyclic system and strategically positioned functional groups. The thieno[2,3-c]pyridine core provides a rigid scaffold, while the acetyl group at position 6 and the dimethylsulfamoylbenzamide moiety at position 2 contribute to its pharmacophoric features.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₄S₂ |
| Molecular Weight | 432.51 g/mol |
| IUPAC Name | N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
The dimethylsulfamoyl group introduces strong electron-withdrawing characteristics, which enhance binding to kinase ATP pockets. The acetyl group at position 6 stabilizes the tetrahydrothienopyridine ring in a bioactive conformation, as confirmed by molecular docking simulations.
Synthesis and Preparation Methods
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves a multi-step sequence starting from thiophene derivatives. A representative pathway includes:
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with acetylated cyclic ketones to construct the tetrahydrothieno[2,3-c]pyridine scaffold.
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Sulfamoylation: Introduction of the dimethylsulfamoyl group via nucleophilic aromatic substitution on 4-fluorobenzoyl chloride, followed by reaction with dimethylamine.
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Amidation: Coupling of the sulfamoylbenzoyl chloride intermediate with the amine-functionalized thienopyridine core under Schotten-Baumann conditions.
Critical challenges include controlling regioselectivity during cyclocondensation and minimizing racemization at the acetyl-bearing chiral center. Purification typically employs column chromatography with ethyl acetate/hexane gradients, yielding >95% purity.
Mechanism of Action: Kinase Inhibition and Beyond
JNK2/JNK3 Selectivity
The compound exhibits nanomolar affinity for JNK2 (pIC₅₀ ≈ 6.5) and JNK3 (pIC₅₀ ≈ 6.7), with >50-fold selectivity over JNK1. This selectivity arises from interactions between the dimethylsulfamoyl group and a hydrophobic subpocket in the JNK2/3 ATP-binding domain, as revealed by X-ray crystallography. The acetyl group forms hydrogen bonds with Glu⁹⁷ and Lys⁵⁵, stabilizing the inactive kinase conformation.
Downstream Effects
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Apoptosis Induction: Sustained JNK2/3 inhibition activates pro-apoptotic Bcl-2 proteins (e.g., Bax) while suppressing anti-apoptotic Mcl-1 in cancer cells.
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Inflammatory Pathway Modulation: Reduces TNF-α and IL-6 production by blocking JNK-mediated phosphorylation of c-Jun in macrophages.
Pharmacological Activities
Anticancer Efficacy
In preclinical models, the compound demonstrates broad-spectrum antitumor activity:
| Cancer Type | Model System | Effect (vs. Control) |
|---|---|---|
| Breast Cancer | MDA-MB-231 xenograft | 62% tumor volume reduction |
| Glioblastoma | U87MG spheroids | IC₅₀ = 1.8 μM |
| Colorectal Cancer | HCT-116 cells | Caspase-3 activation ↑300% |
Mechanistically, it induces G₂/M cell cycle arrest by upregulating p21 and downregulating cyclin B1. Synergy with paclitaxel (CI = 0.3–0.5) suggests combinatorial potential.
Anti-inflammatory Effects
In LPS-stimulated RAW 264.7 macrophages:
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TNF-α suppression: 78% at 10 μM.
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COX-2 inhibition: 65% reduction in prostaglandin E₂.
The dimethylsulfamoyl group directly interacts with COX-2’s peroxidase site, mimicking celecoxib’s binding mode.
Comparative Analysis with Structural Analogues
Modifying the sulfamoyl or acetyl groups significantly alters bioactivity:
| Modification | JNK2 pIC₅₀ | Anticancer IC₅₀ | Notes |
|---|---|---|---|
| N,N-Dimethylsulfamoyl | 6.5 | 1.8 μM | Optimal balance of potency and solubility |
| Methanesulfonyl | 5.1 | 12.4 μM | Reduced kinase affinity |
| Benzyl substitution | 4.9 | >50 μM | Increased hepatotoxicity |
The dimethylsulfamoyl derivative maintains superior metabolic stability (t₁/₂ = 6.7 h in human microsomes) compared to analogues.
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